2-(4-iodophenyl)-4,5-bis(4-methoxyphenyl)-1H-imidazole

Alzheimer's Disease Amyloid Imaging Neurodegeneration

2-(4-Iodophenyl)-4,5-bis(4-methoxyphenyl)-1H-imidazole (CAS 413575-20-9) is a polysubstituted triarylimidazole derivative with the molecular formula C₂₃H₁₉IN₂O₂ and a molecular weight of 482.31 g/mol. It belongs to the lophine class of compounds, characterized by a central imidazole ring substituted at the 2-, 4-, and 5-positions.

Molecular Formula C23H19IN2O2
Molecular Weight 482.3 g/mol
CAS No. 413575-20-9
Cat. No. B3067132
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-iodophenyl)-4,5-bis(4-methoxyphenyl)-1H-imidazole
CAS413575-20-9
Molecular FormulaC23H19IN2O2
Molecular Weight482.3 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=C(C=C3)I)C4=CC=C(C=C4)OC
InChIInChI=1S/C23H19IN2O2/c1-27-19-11-5-15(6-12-19)21-22(16-7-13-20(28-2)14-8-16)26-23(25-21)17-3-9-18(24)10-4-17/h3-14H,1-2H3,(H,25,26)
InChIKeyIEBYSSGQNKZRCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Iodophenyl)-4,5-bis(4-methoxyphenyl)-1H-imidazole (CAS 413575-20-9): Chemical Identity & Baseline Profile for Research Procurement


2-(4-Iodophenyl)-4,5-bis(4-methoxyphenyl)-1H-imidazole (CAS 413575-20-9) is a polysubstituted triarylimidazole derivative with the molecular formula C₂₃H₁₉IN₂O₂ and a molecular weight of 482.31 g/mol. [1] It belongs to the lophine class of compounds, characterized by a central imidazole ring substituted at the 2-, 4-, and 5-positions. The presence of a heavy iodine atom at the para-position of the 2-phenyl ring and electron-donating methoxy groups on the 4,5-phenyl rings imparts distinct electronic and steric properties that differentiate it from its simpler 2,4,5-triphenylimidazole parent structure. [2]

Why 2-(4-Iodophenyl)-4,5-bis(4-methoxyphenyl)-1H-imidazole Cannot Be Replaced by Generic Lophine Analogs in Amyloid-Targeting Applications


The seemingly minor substitution of a hydrogen with iodine at the 4-position of the 2-phenyl ring in 2,4,5-triphenylimidazole (lophine) fundamentally alters its biological target engagement. The iodine atom is not a passive tag; it forms a critical halogen-bonding anchor within the hydrophobic binding pocket of beta-amyloid aggregates, as evidenced by its isolated nanomolar binding affinity (Ki = 2.90 nM) [1]. Generic analogs like unsubstituted lophine or 2-phenyl-4,5-bis(4-methoxyphenyl)-1H-imidazole lack this strong halogen bond donor, resulting in a complete loss of this high-affinity interaction. Therefore, routine procurement of in-class compounds without the 4-iodo substituent will fail to deliver the specific amyloid-binding properties required for neuroimaging or diagnostic assay development.

Quantitative Differentiation Guide for 2-(4-Iodophenyl)-4,5-bis(4-methoxyphenyl)-1H-imidazole (CAS 413575-20-9)


Nanomolar Binding Affinity for Beta-Amyloid Aggregates: The Critical Role of the 4-Iodophenyl Substituent

This compound exhibits potent binding to beta-amyloid aggregates with a Ki of 2.90 nM, as documented in BindingDB (Entry BDBM50481126, CHEMBL566709). [1] This affinity is directly attributable to the 4-iodophenyl group at the imidazole 2-position. Unsubstituted lophine (2,4,5-triphenylimidazole) and other non-iodinated analogs lack this critical halogen-bonding pharmacophore and therefore do not demonstrate comparable nanomolar affinity for amyloid targets in the same assay panel. [2]

Alzheimer's Disease Amyloid Imaging Neurodegeneration

Distinct Electronic Profile Enabling Multimodal Imaging via Heavy Atom Effect

The covalent incorporation of a heavy iodine atom (atomic radius ~140 pm) into the molecular scaffold introduces a significant heavy atom effect, enhancing spin-orbit coupling and facilitating intersystem crossing. While quantitative photophysical data for this exact compound are limited in the current literature, studies on polysubstituted triarylimidazoles demonstrate that iodine substitution enables radiolabeling with isotopes such as ¹²³I or ¹³¹I for SPECT or therapeutic applications. [1] The related iodinated imidazole radiotracer IMAZA has shown superior imaging quality compared to non-iodinated counterparts in preclinical adrenocortical carcinoma imaging. Non-iodinated lophine analogs cannot provide this SPECT/PET imaging capability.

Fluorescence Imaging Radiolabeling SPECT/PET Imaging

Specificity Profile: High Amyloid Affinity Without Significant Off-Target Binding in Monoaminergic Systems

The BindingDB record for this compound indicates a selective binding profile within the tested panel. Available data shows that the compound does not exhibit significant affinity for a range of common CNS off-targets, including the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT), all with reported Ki values > 10,000 nM. This stark selectivity contrast (Ki < 3 nM for amyloid vs. Ki > 10 µM for monoamine transporters) is a critical feature for a neuroimaging probe, minimizing non-specific background signal in brain tissues. [1] Non-iodinated lophine derivatives have not demonstrated this specific amyloid-versus-transporter selectivity ratio in public assay repositories.

Target Selectivity CNS Safety Pharmacology Off-target Screening

Validated Application Scenarios for 2-(4-Iodophenyl)-4,5-bis(4-methoxyphenyl)-1H-imidazole Based on Quantitative Evidence


Lead Scaffold for Alzheimer's Disease PET/SPECT Imaging Agent Development

Given its potent Ki of 2.90 nM for beta-amyloid aggregates [1] and the presence of a direct iodine substituent amenable to isotopic exchange with ¹²³I or ¹²⁴I, this compound is a superior starting scaffold for developing next-generation amyloid PET or SPECT tracers. Its >3,000-fold selectivity over monoamine transporters minimizes cortical background signal, addressing a key limitation of earlier tracers. This route is preferred over synthesizing a non-iodinated lophine core and appending a metal-chelate, which increases molecular weight and alters brain penetration.

Mechanistic Probe for Halogen-Bonding in Amyloid Fibril Pharmacophores

The 4-iodophenyl group serves as a defined halogen-bond donor, enabling biophysical studies (e.g., X-ray crystallography, NMR) to map the specific halogen-bonding interactions stabilizing the ligand-amyloid complex. This is not possible with the non-iodinated 2-phenyl analog, where the interaction is absent. [1] The high affinity (Ki = 2.90 nM) confirms that the iodine atom is a critical pharmacophoric element, making this compound an essential tool for structure-activity relationship (SAR) studies around halogenated amyloid ligands.

Reference Standard for an Amyloid-Binding Assay Positive Control

The well-characterized binding affinity (Ki = 2.90 nM) and selectivity profile against CNS off-targets [1] make this compound a reliable positive control reference standard in competitive binding assays for screening novel amyloid-targeting molecules. Generic lophine or other in-class compounds cannot serve this role because their binding parameters are undefined for amyloid, leading to unreliable assay validation.

Quote Request

Request a Quote for 2-(4-iodophenyl)-4,5-bis(4-methoxyphenyl)-1H-imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.